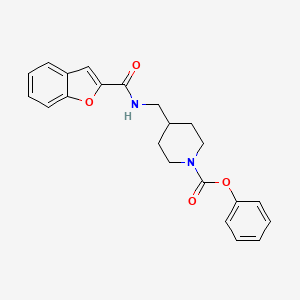

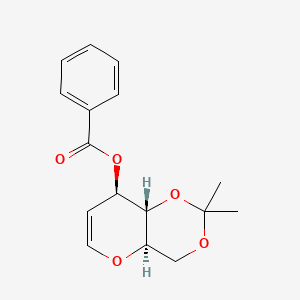

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

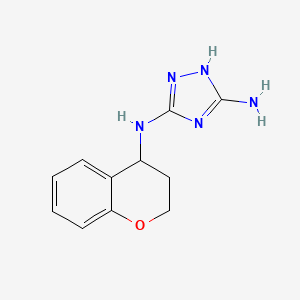

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound utilized in diverse scientific research. Its versatility allows for applications in drug discovery, organic synthesis, and material science. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Applications De Recherche Scientifique

Orexin Receptor Antagonism for Insomnia Treatment

One notable application is in the study of orexin receptor antagonists for the treatment of insomnia. The disposition of a novel orexin 1 and 2 receptor antagonist, identified as SB-649868, which shares structural similarities with Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate, was determined through an open-label study in healthy male subjects. The study found that SB-649868 was extensively metabolized, with elimination occurring principally via feces, indicating the potential of benzofuran derivatives in developing insomnia treatments (Renzulli et al., 2011).

Acetylcholinesterase Inhibition

Research into the synthesis and structure-activity relationships of acetylcholinesterase inhibitors has led to the development of compounds incorporating the benzofuran moiety, demonstrating potent anti-acetylcholinesterase activity. Such studies highlight the application of benzofuran derivatives in addressing neurological disorders, including Alzheimer's disease and other dementias, by inhibiting acetylcholinesterase to increase acetylcholine levels (Sugimoto et al., 1992).

Sigma Receptor Ligands

The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides has been reported, showcasing their selective affinity for sigma receptors. These novel benzofuran-2-carboxamide ligands, due to their high affinity at the sigma-1 receptor, present a promising avenue for the development of new therapeutic agents targeting the sigma receptor, which is implicated in several neurological and psychiatric disorders (Marriott et al., 2012).

CCR5 Antagonist for HIV-1 Treatment

The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with highly potent anti-HIV-1 activity, underscores the therapeutic potential of benzofuran derivatives in infectious disease treatment, particularly HIV. The introduction of a carbamoyl group into the benzylpiperidine moiety resulted in a compound with high metabolic stability and potent inhibition of HIV-1 replication, illustrating the role of benzofuran derivatives in the development of new antiretroviral therapies (Imamura et al., 2006).

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . This suggests that Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate, as a benzofuran derivative, may also have potential for future research in drug discovery and development .

Propriétés

IUPAC Name |

phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-21(20-14-17-6-4-5-9-19(17)28-20)23-15-16-10-12-24(13-11-16)22(26)27-18-7-2-1-3-8-18/h1-9,14,16H,10-13,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJILRJDPKBSKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)